![molecular formula C19H17N3O4S B2684926 N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034322-47-7](/img/structure/B2684926.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

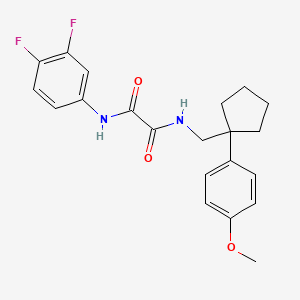

The compound contains a 1,4-dioxin ring, which is a heterocyclic, organic, non-aromatic compound . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides can generally be synthesized from sulfonic acids and amines . The 1,4-dioxin ring can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .Molecular Structure Analysis

The structure of 1,4-dioxin consists of two oxygen atoms bridging two carbon atoms, forming a six-membered ring . The sulfonamide group typically involves a sulfur atom bonded to two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,4-dioxin and sulfonamide groups. For instance, 1,4-dioxin rings can participate in electrophilic aromatic substitution reactions . Sulfonamides, on the other hand, can undergo reactions such as hydrolysis, oxidation, and reduction .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research has shown the synthesis of new N-substituted sulfonamides bearing benzodioxane moiety to investigate their antibacterial potential. These compounds have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting their importance in developing new antibacterial agents (Abbasi et al., 2016).

Enzyme Inhibition

Studies have also reported the design, synthesis, and biological evaluation of sulfonamide derivatives possessing 1,4-benzodioxane nucleus for their ability to inhibit key enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These compounds exhibit moderate to promising activity against these enzymes, suggesting their potential in treating diseases associated with enzyme dysfunction (Irshad et al., 2019).

Antimicrobial and Hemolytic Activities

Further research into the pharmacological evaluation of sulfonamides derivatives based on 1,4-benzodioxane has confirmed their proficient antimicrobial activities. These studies also explored hemolytic activity to assess their therapeutic utility, indicating a good activity against selected bacterial and fungal species (Irshad, 2018).

Drug Design and Structural Significance

The sulfonamide group is a critical functional group in drug design, appearing in various marketed drugs. This group, particularly in sulfonamide antibacterials, acts as an inhibitor of tetrahydropteroic acid synthetase. Despite concerns over hypersensitivity and severe skin rash associated with some sulfonamide-containing drugs, the sulfonamide group remains an essential and safe component in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Misconceptions about Sulfonamide Group

There has been confusion and misconceptions regarding the sulfonamide group's safety, often wrongly associated with hypersensitivity reactions known as "sulfa allergy." Scientific evidence indicates that these toxicities are more closely related to the aniline structure (4-amino) rather than the sulfonamide group itself, underscoring the need for accurate understanding and labeling in drug development and use (Smith & Jones, 2008).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to have antibacterial properties . They typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a key intermediate in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids, so its depletion leads to inhibited bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and reproduction by disrupting nucleic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of sulfonamides .

Propiedades

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-27(24,16-1-2-18-19(12-16)26-10-9-25-18)22-13-14-3-8-21-17(11-14)15-4-6-20-7-5-15/h1-8,11-12,22H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSTWGMLEXSSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)

![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)

![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)